

# Avanafil Dosing: Available Data from a Phase I Study

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Avanbulin

CAS No.: 798577-91-0

[Get Quote](#)

Cat. No.: S548169

The following table summarizes the dosing treatments from a Phase I clinical trial designed to assess the effect of food, compare formulations, and investigate dose proportionality of **avanafil** in healthy male subjects [1].

| Treatment Group | Formulation    | Dose              | Condition                             |
|-----------------|----------------|-------------------|---------------------------------------|
| A               | Formulation II | 200 mg (2x100 mg) | Fasted                                |
| B               | Formulation II | 200 mg (2x100 mg) | Fed (high-fat breakfast 30 min prior) |
| C               | Formulation I  | 200 mg (2x100 mg) | Fasted                                |
| D               | Formulation II | 50 mg (1x50 mg)   | Fasted                                |

This study followed a single-centre, open-label, randomized, four-period crossover design. Each participant received all four treatments in a randomized sequence, with a washout period of at least five days between each administration [1].

## Detailed Experimental Protocol

The methodology below is adapted from the referenced clinical trial and can serve as a general guide for pharmacokinetic studies of oral drugs in humans [1].

- **Subjects:** Healthy adult male volunteers (aged 18-45), medically healthy with no clinically significant findings at screening [1].
- **Study Design:** A randomized, four-period crossover study [1].
- **Dosing and Conditions:**
  - Treatments A, C, and D: Subjects fasted for at least 10 hours before and 4 hours after dosing [1].
  - Treatment B: Subjects consumed a standardized high-fat breakfast 30 minutes before dosing [1].
  - The drug was administered with 240 mL of water [1].
- **Blood Sampling for PK Analysis:** Blood samples were collected at 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.25, 1.5, 2, 3, 4, 8, 12, 18, and 24 hours after dosing in each treatment period [1].
- **Safety Monitoring:** Adverse events, laboratory results, vital signs, electrocardiogram, and physical examinations were assessed throughout the study [1].

## Experimental Workflow Diagram

The diagram below visualizes the sequence and structure of the clinical trial protocol from which this dosing data was derived [1].





Click to download full resolution via product page

## Guidance for Locating Further Information

Since the specific information on "**avanbulin**" is not available, here are suggestions for finding the data you need:

- **Verify the Compound Name:** Please double-check the spelling of "**avanbulin**." Confirming the precise, official non-proprietary name or internal research code is the most critical step.
- **Search Scientific Databases:** If "**avanbulin**" is correct, you may need to search specialized databases. Start with **PubMed/PubMed Central** and **Google Scholar**. For a clinical-stage compound, regulatory agency websites (like ClinicalTrials.gov) can be invaluable.
- **Consult In-House Resources:** For compounds in early development, detailed protocols are often found in internal company documents, patents, or by contacting the research team or manufacturer directly.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Assess the Effect of Food on Avanafil Pharmacokinetic (PK) ... [patlynk.com]

To cite this document: Smolecule. [Avanafil Dosing: Available Data from a Phase I Study]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548169#avanbulin-dosing-in-vivo-models>]

## Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

## Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)